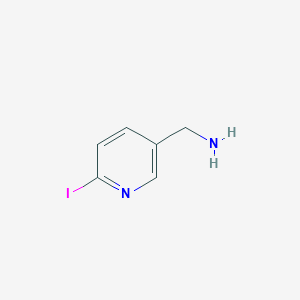
(6-Iodopyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Iodopyridin-3-yl)methanamine: is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where an iodine atom is substituted at the 6th position and a methanamine group is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodopyridin-3-yl)methanamine typically involves the iodination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the iodination of 3-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: (6-Iodopyridin-3-yl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Palladium catalysts and boron reagents in an organic solvent.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (6-Iodopyridin-3-yl)methanamine is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through various coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of (6-Iodopyridin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The iodine atom and the methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
- (6-Chloropyridin-3-yl)methanamine
- (6-Bromopyridin-3-yl)methanamine
- (6-Fluoropyridin-3-yl)methanamine
Comparison: (6-Iodopyridin-3-yl)methanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger size and higher polarizability of iodine can lead to different interaction patterns and potentially enhanced biological activities .
Properties
Molecular Formula |
C6H7IN2 |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
(6-iodopyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H7IN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 |
InChI Key |
GJLUJVBIKCHHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


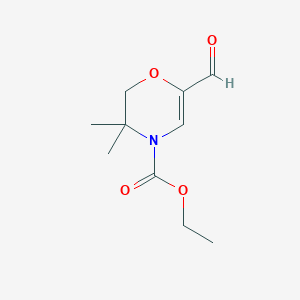
![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)
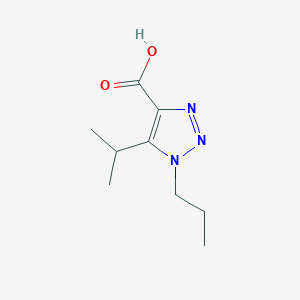

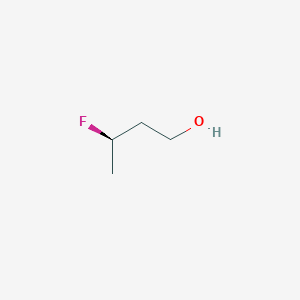

![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)


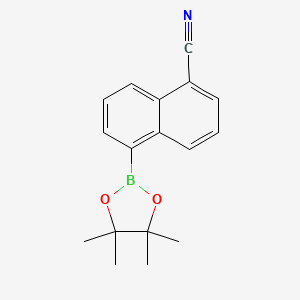
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)
